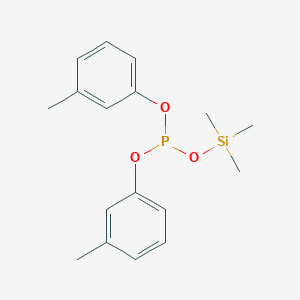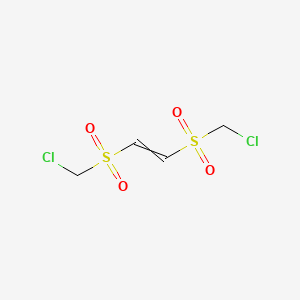![molecular formula C14H10F3N B12523125 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine CAS No. 666833-49-4](/img/structure/B12523125.png)
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring via an ethenyl linkage. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a base-catalyzed condensation reaction, where the aldehyde group of 4-(trifluoromethyl)benzaldehyde reacts with the pyridine derivative in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylpyridine: Similar structure but lacks the ethenyl linkage.
4-(Trifluoromethyl)styrylpyridine: Similar structure but with variations in the position of the trifluoromethyl group.
Uniqueness
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine is unique due to the presence of both the trifluoromethyl group and the ethenyl linkage, which confer distinct chemical and physical properties. These features make it a versatile compound with diverse applications in various fields .
Properties
CAS No. |
666833-49-4 |
|---|---|
Molecular Formula |
C14H10F3N |
Molecular Weight |
249.23 g/mol |
IUPAC Name |
4-[2-[4-(trifluoromethyl)phenyl]ethenyl]pyridine |
InChI |
InChI=1S/C14H10F3N/c15-14(16,17)13-5-3-11(4-6-13)1-2-12-7-9-18-10-8-12/h1-10H |
InChI Key |
RXQXRRCXAPIENO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester](/img/structure/B12523048.png)




![4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12523069.png)


![3-[3-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12523081.png)
![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)
![2-ethyl-N-(4-{2-[4-(2-{4-[(2-ethyl-6-methylphenyl)(phenyl)amino]phenyl}ethenyl)phenyl]ethenyl}phenyl)-6-methyl-N-phenylaniline](/img/structure/B12523092.png)

![3-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B12523105.png)
![Cyclopentanone, 2,5-bis[(3,4,5-trihydroxyphenyl)methylene]-, (2E,5E)-](/img/structure/B12523113.png)
